1,3-Propanedithiol

Catalog No.
S593279
CAS No.
109-80-8
M.F
C3H8S2
M. Wt
108.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propanedithiol

CAS Number

109-80-8

Product Name

1,3-Propanedithiol

IUPAC Name

propane-1,3-dithiol

Molecular Formula

C3H8S2

Molecular Weight

108.23 g/mol

InChI

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2

InChI Key

ZJLMKPKYJBQJNH-UHFFFAOYSA-N

SMILES

C(CS)CS

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
insoluble in water; miscible in fat

Synonyms

1,3-propanedithiol

Canonical SMILES

C(CS)CS

The exact mass of the compound 1,3-Propanedithiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)insoluble in water; miscible in fat. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of dithiol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Propanedithiol is a highly reactive, bifunctional aliphatic dithiol widely procured as a critical building block in advanced organic synthesis, materials science, and polymer chemistry [1]. As a three-carbon dithiol, it possesses a precise chain length and high nucleophilicity that drive its primary industrial and laboratory applications: the protection of carbonyl compounds and the generation of acyl anion equivalents via umpolung chemistry [2]. Beyond traditional synthesis, its dual thiol functionality makes it a premier cross-linking agent for self-assembled monolayers (SAMs) on noble metal surfaces and a specialized monomer for thiol-ene and thiol-yne click polymerizations [3]. Procurement decisions heavily rely on its purity, as trace monothiol impurities can terminate polymer chain growth or disrupt monolayer packing, while its specific three-carbon backbone strictly dictates the ring size and subsequent thermodynamic stability of its cyclic derivatives [1].

Generic substitution of 1,3-propanedithiol with closely related homologs, such as 1,2-ethanedithiol or 1,4-butanedithiol, routinely leads to catastrophic process failures due to fundamental differences in ring-strain thermodynamics and intermediate stability [1]. In synthetic applications, substituting 1,3-propanedithiol with 1,2-ethanedithiol yields a 5-membered 1,3-dithiolane instead of a 6-membered 1,3-dithiane. When subjected to strong bases like n-butyllithium—a standard step in acyl anion chemistry—the dithiolane ring fragments and disproportionates, completely aborting the synthetic sequence [2]. In materials science, substituting with longer-chain dithiols (e.g., 1,6-hexanedithiol) drastically alters the tunneling barrier and interparticle gap in nanoparticle superlattices, destroying the quasi-metallic conductivity achieved specifically by the three-carbon spacer [3]. Consequently, 1,3-propanedithiol must be procured strictly based on its unique geometric and electronic compatibility with the target application.

Absolute Base Stability in Acyl Anion Equivalents (Umpolung)

When generating acyl anion equivalents via the Corey-Seebach reaction, the choice of dithiol precursor is critical for intermediate stability. 1,3-Propanedithiol reacts with aldehydes to form 1,3-dithianes, which boast a C2 proton pKa of approximately 30 [1]. This allows for clean deprotonation by n-butyllithium at -30 °C to form a stable lithiated intermediate. In stark contrast, substituting with 1,2-ethanedithiol yields a 1,3-dithiolane intermediate that undergoes rapid fragmentation and disproportionation into ethene and dithiocarboxylates upon exposure to strong bases [1].

Evidence DimensionIntermediate stability under strong base (n-BuLi)
Target Compound DataForms stable lithiated 1,3-dithiane at -30 °C (pKa ~30).
Comparator Or Baseline1,2-Ethanedithiol (forms 1,3-dithiolane).
Quantified Difference1,2-EDT derivatives undergo complete fragmentation/disproportionation into ethene and dithiocarboxylates, whereas 1,3-PDT derivatives maintain >90% structural integrity for subsequent alkylation.
Conditionsn-BuLi at -30 °C in THF.

Procurement of 1,3-propanedithiol is strictly required for umpolung sequences, as 1,2-ethanedithiol leads to catastrophic pathway failure under basic conditions.

Nanoparticle Superlattice Gap Sizing and Film Density

For the fabrication of self-assembled gold nanoparticle (GNP) superlattices, the alkyl chain length of the dithiol cross-linker directly dictates the interparticle gap and resulting film density [1]. 1,3-Propanedithiol establishes a highly constrained interparticle distance, resulting in a dense film with quasi-metallic conductivity. When substituting with longer analogs like 1,9-nonanedithiol, the film density drops significantly, and the tunneling barrier increases, severely reducing electrical conductance [1].

Evidence DimensionSuperlattice film mass density
Target Compound DataFilm density of 12.3 g/cm³ with quasi-metallic conductivity.
Comparator Or Baseline1,9-Nonanedithiol (C9 linker).
Quantified Difference44% reduction in film density (to 6.9 g/cm³) and orders-of-magnitude drop in conductivity for the C9 comparator.
ConditionsSix-layer self-assembled gold nanoparticle films on glass substrates.

In electronic and plasmonic device manufacturing, 1,3-propanedithiol is essential for achieving sub-nanometer interparticle gaps and maximum film density.

Reaction Pathway Control in Thiol-Yne Conjugate Additions

In nucleophilic conjugate additions to activated alkynes, short-chain dithiols exhibit divergent behavior compared to their longer-chain analogs [1]. Studies on thiol-yne click chemistry demonstrate that 1,3-propanedithiol heavily favors intramolecular cyclization to yield discrete dithiane products. Conversely, longer-chain dithiols like 1,6-hexanedithiol preferentially undergo step-growth polymerization to form linear polymers[1].

Evidence DimensionReaction pathway preference (Cyclization vs. Polymerization)
Target Compound Data>95% preference for intramolecular cyclization (forming 6-membered dithianes).
Comparator Or Baseline1,6-Hexanedithiol (C6 linker).
Quantified DifferenceShifts the reaction outcome entirely from linear step-growth polymerization (1,6-HDT) to discrete cyclic monomer formation (1,3-PDT).
ConditionsThiol-yne Michael addition to activated alkynes.

Buyers targeting discrete cyclic thioacetals or dynamic depolymerizable systems must select 1,3-propanedithiol over standard polymer-grade hexanedithiol.

Corey-Seebach Umpolung Synthesis

Where this compound is the right choice for reversing the polarity of carbonyl groups to create acyl anion equivalents, as its 1,3-dithiane derivatives uniquely survive the strong bases required for deprotonation [1].

High-Conductivity Gold Nanoparticle Superlattices

Where this compound is the right choice for cross-linking gold nanoparticles, providing the exact sub-nanometer interparticle gap necessary to achieve quasi-metallic film conductivity and high mass density [2].

Dynamic Thiol-Yne Click Chemistry

Where this compound is the right choice for reacting with activated alkynes to selectively form discrete, depolymerizable cyclic dithianes rather than uncontrolled linear polymers [3].

Physical Description

1,3-dimercaptopropane is a clear orange oil with a disagreeable odor. (NTP, 1992)
Liquid
liquid with odour of sulfur or meat

XLogP3

1.2

Boiling Point

336 °F at 760 mm Hg (NTP, 1992)
172.9 °C

Flash Point

138 °F (NTP, 1992)

Density

1.0722 at 68 °F (NTP, 1992)
d20 1.08
1.077-1.078 (d20/4)

Melting Point

-110 °F (NTP, 1992)
-79.0 °C
-79 °C
-79°C

UNII

R4LUJ82U52

GHS Hazard Statements

Aggregated GHS information provided by 141 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (17.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.3 mm Hg at 28 °F ; 22.8 mm Hg at 77° F; 34.6 mm Hg at 108° F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

109-80-8

Wikipedia

1,3-propanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,3-Propanedithiol: ACTIVE

Dates

Last modified: 08-15-2023
Porel et al. Sequence-Defined Bioactive Macrocycles via an Acid-Catalyzed Cascade Reaction. Nature Chemistry, doi: 10.1038/nchem.2508, published online 9 May 2016

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